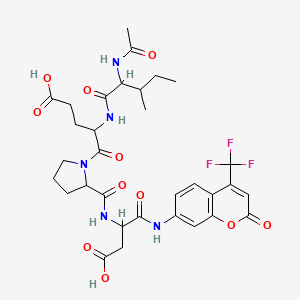

Ac-IEPD-AFC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXKKVLJPWMVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Principle and Application of Ac-IEPD-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IEPD-AFC, with the full chemical name N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin, is a highly sensitive fluorogenic substrate primarily utilized for the detection and quantification of granzyme B activity.[1] Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, playing a pivotal role in inducing apoptosis in target cells. While both granzyme B and certain caspases, such as caspase-8, cleave substrates after aspartic acid residues, the tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) is a preferred recognition motif for granzyme B.[2][3] This document provides a comprehensive technical overview of the principle of action of this compound, its kinetic properties, detailed experimental protocols for its use, and its application in research and drug development.

Principle of Action

The fundamental principle behind the use of this compound as a granzyme B substrate lies in the enzymatic cleavage of the peptide sequence, which liberates the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the AFC fluorophore is quenched and non-fluorescent. Upon hydrolysis of the amide bond between the aspartic acid (D) residue and AFC by granzyme B, the AFC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, with excitation typically around 380-400 nm and emission at approximately 500-505 nm.[4] The rate of AFC release is directly proportional to the enzymatic activity of granzyme B in the sample.

Signaling Pathway: Granzyme B-Mediated Apoptosis

Granzyme B, upon entering a target cell, can initiate apoptosis through multiple pathways, primarily by activating the caspase cascade. It can directly cleave and activate effector caspases, such as caspase-3, and initiator caspases. Additionally, granzyme B can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors, which leads to the formation of the apoptosome and subsequent activation of caspase-9 and the downstream executioner caspases.

Caption: Granzyme B-mediated apoptosis signaling pathway.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and the related colorimetric substrate, Ac-IEPD-pNA.

| Parameter | This compound | Ac-IEPD-pNA | Notes |

| Enzyme | Human Granzyme B | Human Granzyme B | |

| Km | 585 µM[5] | - | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |

| kcat/Km | - | 6.6 x 10⁴ M⁻¹s⁻¹[6] | Catalytic efficiency of the enzyme. A specific value for the AFC substrate was not found in the searched literature. |

| Excitation Wavelength | 380-400 nm[4] | 405 nm (for pNA detection)[2] | |

| Emission Wavelength | 500-505 nm[4] | N/A |

Experimental Protocols

The following is a generalized, non-kit-based protocol for a granzyme B activity assay using this compound. This protocol may require optimization depending on the specific experimental conditions and sample types.

Reagents and Buffers

-

Lysis Buffer: 25 mM HEPES, 250 mM NaCl, 2.5 mM EDTA, 0.1% Nonidet P-40, pH 7.4.

-

Assay Buffer: 100 mM HEPES, 0.3 M NaCl, 1 mM EDTA, pH 7.5.

-

This compound Stock Solution: 10 mM in DMSO.

-

Recombinant Human Granzyme B: As a positive control.

-

AFC Standard: For generating a standard curve to quantify the amount of released AFC.

Sample Preparation

-

Cell Lysates: Wash cells with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 x 10⁷ cells in 100 µL). Incubate on ice for 20 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant is the cell lysate.[2]

-

Tissue Homogenates: Homogenize tissue in ice-cold Lysis Buffer. Centrifuge to remove insoluble material.

-

Purified Enzyme: Dilute the purified granzyme B to the desired concentration in Assay Buffer.

Assay Procedure

-

Standard Curve: Prepare a series of dilutions of the AFC standard in Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add samples (cell lysate, tissue homogenate, or purified enzyme) to the wells. Adjust the final volume with Assay Buffer.

-

Substrate Addition: Add this compound stock solution to each well to achieve the desired final concentration (e.g., 50-200 µM).

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

Data Analysis

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Plot the fluorescence intensity of the AFC standards against their concentrations to generate a standard curve.

-

Convert the fluorescence readings of the samples to the amount of AFC produced using the standard curve.

-

Calculate the granzyme B activity as the rate of AFC production over time (e.g., pmol AFC/min/µg protein).

Experimental Workflow Diagram

Caption: Experimental workflow for granzyme B activity assay.

Specificity and Cross-Reactivity

The tetrapeptide sequence IEPD is a highly specific recognition site for human granzyme B.[2] However, some level of cross-reactivity with other proteases, particularly caspases that also cleave after aspartate residues, may occur. The three-dimensional structure of the active site of granzyme B differs from that of caspases, which contributes to its substrate specificity.[7] Studies have shown that while granzyme B can cleave pro-caspases to activate them, the efficiency of cleavage of caspase-specific substrates by granzyme B is generally low. Conversely, the cleavage of this compound by caspases is also inefficient compared to granzyme B. For instance, mouse granzyme B does not efficiently hydrolyze Ac-IEPD-pNA, highlighting species-specific differences in substrate recognition.[2] It is recommended to use specific inhibitors to confirm that the measured activity is indeed from granzyme B, especially when working with complex biological samples.

Applications in Drug Development and Research

The this compound substrate and the associated granzyme B activity assay are valuable tools in various research and drug development areas:

-

Immunology and Cancer Research: To assess the cytotoxic potential of CTLs and NK cells in response to immunotherapies.

-

Drug Discovery: For high-throughput screening of potential granzyme B inhibitors, which have therapeutic potential in treating autoimmune diseases and transplant rejection.

-

Apoptosis Research: To elucidate the role of granzyme B in different models of programmed cell death.

-

Biomarker Studies: To measure granzyme B levels in biological fluids as a potential biomarker for certain diseases.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of granzyme B activity. Its principle of action, based on the enzymatic release of a highly fluorescent reporter, allows for real-time monitoring of enzyme kinetics. A thorough understanding of its properties, specificity, and the appropriate experimental design is crucial for obtaining accurate and reproducible results in research and drug development settings.

References

- 1. apexbt.com [apexbt.com]

- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Ac-Ile-Glu-Pro-Asp-AFC (Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Granzyme B Substrate VIII, Colorimetric A colorimetric substrate for granzyme B (kcat/Km = 6.6 x 10⁴ M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]

- 7. The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-IEPD-AFC: A Fluorogenic Substrate for Granzyme B Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, its application in the quantitative analysis of Granzyme B activity, and the associated signaling pathways. This document is intended to serve as a technical resource for professionals in immunology, oncology, and drug development who are investigating cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated cytotoxicity.

Introduction to this compound

This compound, chemically known as N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin, is a synthetic tetrapeptide substrate specifically designed to measure the proteolytic activity of Granzyme B.[1] Granzyme B is a serine protease found in the granules of cytotoxic lymphocytes and is a key mediator of apoptosis in target cells.[2][3] The substrate consists of the preferred Granzyme B recognition sequence, IEPD, linked to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).

In its intact form, this compound is non-fluorescent. Upon cleavage of the peptide bond after the aspartate (D) residue by active Granzyme B, the AFC moiety is released. The free AFC molecule is highly fluorescent, with an excitation maximum at approximately 380-400 nm and an emission maximum at around 500-505 nm.[2][3] The rate of AFC release is directly proportional to the Granzyme B activity in the sample, allowing for sensitive and quantitative measurements.

Quantitative Data

The following tables summarize key quantitative parameters associated with this compound and its interaction with Granzyme B.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₃₈F₃N₅O₁₁ |

| Purity | >95% |

| Excitation Wavelength (AFC) | ~380-400 nm |

| Emission Wavelength (AFC) | ~500-505 nm |

Table 2: Kinetic and Inhibition Constants for Granzyme B

| Parameter | Substrate/Inhibitor | Value | Enzyme Source |

| Kₘ | This compound | 585 µM | Human Granzyme B |

| kcat/Kₘ | Ac-IEPD-pNA | 6.6 x 10⁴ M⁻¹s⁻¹ | Granzyme B |

| Kᵢ | Ac-IEPD-CHO | 80 nM | Human Granzyme B |

Granzyme B Signaling Pathway

Granzyme B is a critical effector molecule in cell-mediated immunity, inducing apoptosis in target cells through a multi-faceted signaling cascade. The process begins with the recognition of a target cell by a cytotoxic lymphocyte (CTL or NK cell), leading to the formation of an immunological synapse and the release of cytotoxic granules containing perforin and granzymes.

Caption: Granzyme B signaling pathway leading to apoptosis.

Once in the cytoplasm of the target cell, Granzyme B initiates apoptosis through two main pathways:

-

Caspase-Dependent Pathway: Granzyme B can directly cleave and activate executioner caspases, such as pro-caspase-3, and initiator caspases like pro-caspase-8. The activation of these caspases leads to the cleavage of numerous cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

-

Caspase-Independent Pathway: Granzyme B can also induce apoptosis independently of direct caspase activation. A key substrate in this pathway is Bid, a pro-apoptotic Bcl-2 family member. Cleavage of Bid to truncated Bid (tBid) by Granzyme B leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, subsequently leading to the activation of caspase-3. Furthermore, Granzyme B can directly cleave the inhibitor of caspase-activated DNase (ICAD), releasing the active DNase (CAD) which then translocates to the nucleus and fragments DNA.

Experimental Protocols

The following is a detailed methodology for a typical Granzyme B activity assay using this compound.

Materials and Reagents

-

This compound substrate

-

Granzyme B Assay Buffer (e.g., containing HEPES, NaCl, and EDTA)

-

Cell lysate or purified Granzyme B

-

Recombinant active Granzyme B (as a positive control)

-

AFC standard (for calibration curve)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with filters for Ex/Em = 380-400/500-505 nm

-

Microcentrifuge

-

Pipettes and tips

Experimental Workflow

Caption: Experimental workflow for Granzyme B activity assay.

Detailed Procedure

1. Sample Preparation:

-

Cell Lysates:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold Granzyme B Assay Buffer.

-

Homogenize the cells on ice using a Dounce homogenizer or by sonication.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) for the assay.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Purified Enzyme:

-

Dilute the purified Granzyme B to the desired concentration in Granzyme B Assay Buffer.

-

2. AFC Standard Curve Preparation:

-

Prepare a stock solution of AFC in Granzyme B Assay Buffer.

-

Perform serial dilutions of the AFC stock solution to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

3. Reaction Setup:

-

Add your samples (e.g., 50 µL of cell lysate) to the wells of the 96-well plate. Include a positive control (recombinant Granzyme B) and a negative control (assay buffer alone).

-

Prepare a Reaction Mix by diluting the this compound substrate in the Granzyme B Assay Buffer to the desired final concentration (e.g., 200 µM).

-

Add the Reaction Mix (e.g., 50 µL) to each sample and control well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

4. Measurement:

-

Kinetic Assay (Recommended):

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 380-400/500-505 nm) every 1-2 minutes for a period of 30-60 minutes.

-

-

Endpoint Assay:

-

Incubate the plate at 37°C for a fixed period (e.g., 60 minutes), protected from light.

-

After incubation, measure the fluorescence intensity.

-

5. Data Analysis:

-

Subtract the fluorescence of the blank (assay buffer with substrate) from all readings.

-

Plot the fluorescence intensity of the AFC standards against their concentrations to generate a standard curve.

-

For the kinetic assay, determine the rate of the reaction (change in fluorescence per unit of time) from the linear portion of the progress curve.

-

Convert the rate of fluorescence change to the concentration of AFC produced per minute using the standard curve.

-

Calculate the Granzyme B activity in your sample, often expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[3]

Conclusion

This compound is a highly specific and sensitive tool for the quantitative measurement of Granzyme B activity. Its use in conjunction with detailed knowledge of the Granzyme B signaling pathway provides researchers with a robust system for investigating cell-mediated cytotoxicity. This guide offers the foundational technical information required for the successful implementation of this compound-based assays in a research or drug development setting, facilitating a deeper understanding of immune responses in health and disease.

References

The Ac-IEPD-AFC Moiety in Fluorogenic Caspase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the mechanism of fluorescence for AFC-based substrates, with a particular focus on their application in caspase activity assays. While the tetrapeptide sequence Ac-IEPD (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl) is primarily recognized as a substrate for Granzyme B, its linkage to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC) places it within the broader context of fluorogenic assays used to study proteases, including caspases. This guide will detail the core principles of AFC-based fluorescence, discuss substrate specificity with an emphasis on well-validated caspase-4 substrates, provide detailed experimental protocols, and delineate the key signaling pathway involving caspase-4.

Core Mechanism of AFC-Based Fluorescence

The fundamental principle of fluorogenic caspase substrates like Ac-Peptide-AFC lies in the quenching of the AFC fluorophore's fluorescence when it is covalently attached to the peptide sequence. The peptide backbone effectively prevents the AFC molecule from achieving an excited state upon illumination.

The enzymatic activity of a caspase, a cysteine-aspartic protease, specifically cleaves the peptide bond C-terminal to the aspartic acid residue (the "D" in the peptide sequence). This cleavage event liberates the free AFC molecule. Unbound AFC, when excited by light at its maximum excitation wavelength, undergoes a conformational change to an excited singlet state. As it returns to its ground state, it emits energy in the form of a photon, resulting in a detectable fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of cleaved AFC, and thus, to the enzymatic activity of the caspase in the sample.

Caspase-4 and Substrate Specificity

Caspase-4 is a key mediator of the inflammatory response, primarily involved in the non-canonical inflammasome pathway. Accurate measurement of its activity is crucial for understanding its role in various physiological and pathological processes. While a variety of tetrapeptide sequences conjugated to AFC are used to measure caspase activity, substrate specificity is paramount for obtaining reliable data.

The peptide sequence Ac-IEPD-AFC is well-established as a substrate for Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death. While caspases and Granzyme B both cleave after aspartate residues, their substrate preferences differ. There is a lack of specific kinetic data, such as Michaelis constant (Km) and maximum velocity (Vmax), for the interaction between this compound and caspase-4 in the scientific literature.

For specific and sensitive detection of caspase-4 activity, other peptide sequences are more widely accepted and validated.

Quantitative Data for Caspase Substrates

The following tables summarize key quantitative data for AFC and commonly used caspase-4 substrates.

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |

| AFC (7-Amino-4-trifluoromethylcoumarin) | ~380-400 | ~460-505 |

| Substrate | Target Caspase(s) | Km (µM) | Notes |

| Ac-WEHD-AMC | Caspase-1, -4, -5 | 31 (for Caspase-4) | A widely used and validated substrate for inflammatory caspases.[1] |

| Ac-LEVD-AFC | Caspase-4 | Not definitively reported | Frequently used in commercial caspase-4 assay kits.[2][3] |

| This compound | Granzyme B | 585 (for Granzyme B) | Primarily a Granzyme B substrate; use for specific caspase-4 measurement is not recommended without validation. |

Experimental Protocols

General Fluorometric Caspase-4 Assay Protocol (using Ac-LEVD-AFC or Ac-WEHD-AFC)

This protocol provides a general workflow for measuring caspase-4 activity in cell lysates. Optimization of reagent concentrations and incubation times may be necessary for specific experimental systems.

Materials:

-

Cells of interest

-

Reagent for inducing apoptosis or inflammation (e.g., LPS for non-canonical inflammasome activation)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

Caspase-4 Substrate (e.g., Ac-LEVD-AFC or Ac-WEHD-AFC), 1 mM stock in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat cells with the appropriate stimulus to induce caspase-4 activity. Include an untreated control group.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

-

Cell Lysate Preparation:

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50 µL of cell lysate to each well. It is recommended to use 50-200 µg of protein per well.

-

Prepare a master mix of the reaction buffer. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of the 1 mM caspase-4 substrate (final concentration of 50 µM).

-

Add 55 µL of the master mix to each well containing the cell lysate.

-

Include a blank control containing Cell Lysis Buffer and the master mix without cell lysate.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-4 activity can be determined by comparing the fluorescence intensity of the treated samples to the untreated control.

-

Signaling Pathway and Experimental Workflow Visualizations

Caspase-4 Cleavage of a Fluorogenic Substrate

Caption: Enzymatic cleavage of the AFC substrate by caspase-4.

Experimental Workflow for Caspase-4 Fluorometric Assay

References

Ac-IEPD-AFC Cleavage by Granzyme B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cleavage of the fluorogenic substrate Ac-IEPD-AFC by granzyme B, a critical interaction in the study of apoptosis and immune-mediated cell death. This document details the underlying biochemical principles, offers structured quantitative data, and provides detailed experimental protocols and pathway visualizations to support research and development in this area.

Introduction

Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon release into a target cell, granzyme B plays a pivotal role in inducing apoptosis through the cleavage of various intracellular substrates.[1] A key substrate for assaying granzyme B activity is the synthetic peptide Ac-Ile-Glu-Pro-Asp-7-Amino-4-trifluoromethylcoumarin (this compound). This fluorogenic substrate is designed based on the preferred cleavage sequence of granzyme B.[2][3][4] Cleavage of this compound by granzyme B liberates the fluorescent AFC group, providing a direct and quantifiable measure of enzyme activity. Understanding the kinetics and specificity of this reaction is crucial for the development of therapeutics targeting apoptosis and for monitoring immune responses in various disease contexts.

Biochemical Properties and Specificity

This compound is a synthetic tetrapeptide linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). Granzyme B preferentially cleaves peptide bonds C-terminal to an aspartate (Asp) residue. The IEPD sequence in this compound mimics the natural cleavage sites in key granzyme B substrates, such as Bid.[5]

The specificity of granzyme B for the IEPD sequence is not absolute and can be influenced by species differences. Human granzyme B efficiently cleaves substrates containing the IEPD sequence, whereas murine granzyme B shows significantly lower activity towards this sequence.[5] While this compound is a widely used substrate for granzyme B, it is important to consider potential cross-reactivity with other proteases, particularly caspases, which also cleave after aspartate residues. Notably, caspase-8 has been reported to have some activity towards substrates with the IETD sequence, which is similar to IEPD.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of granzyme B and related proteases with this compound and similar substrates.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Species | Reference |

| Human Granzyme B | This compound | 585 | ND | ND | Human | [6] |

| Human Granzyme B | Ac-IEPD-pNA | ND | ND | 6.6 x 10⁴ | Human |

ND: Not Determined

| Inhibitor | Target Enzyme | K_i_ (nM) | Reference |

| Ac-IEPD-CHO | Human Granzyme B | 80 |

Signaling Pathways

Granzyme B is a key effector molecule in the cytotoxic lymphocyte-mediated apoptotic pathway. Its entry into target cells is facilitated by the pore-forming protein perforin. Once in the cytoplasm, granzyme B can initiate apoptosis through multiple routes.

Granzyme B-Mediated Apoptosis

Caption: Granzyme B induces apoptosis via caspase-dependent and -independent pathways.

Experimental Protocols

This section provides a detailed methodology for a standard granzyme B activity assay using this compound.

Granzyme B Activity Assay Protocol

Objective: To quantify the enzymatic activity of granzyme B in a sample using the fluorogenic substrate this compound.

Materials:

-

Recombinant human granzyme B (positive control)

-

This compound substrate (stock solution in DMSO)

-

Granzyme B assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm

-

Cell lysates or purified protein samples for testing

-

AFC standard for calibration curve

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare a working solution of this compound by diluting the stock solution in granzyme B assay buffer to the desired final concentration (e.g., 50-200 µM).

-

Prepare a dilution series of the AFC standard in granzyme B assay buffer to generate a standard curve (e.g., 0-10 µM).

-

-

Sample Preparation:

-

For cell lysates, homogenize cells or tissues in ice-cold granzyme B assay buffer.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant for the assay. Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Add 50 µL of the AFC standard dilutions to separate wells of the 96-well plate.

-

Add 50 µL of granzyme B assay buffer to blank wells.

-

Add a known amount of recombinant granzyme B to positive control wells, bringing the final volume to 50 µL with assay buffer.

-

Add your samples (e.g., 10-50 µg of cell lysate) to the experimental wells, adjusting the final volume to 50 µL with assay buffer.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of the this compound working solution to all wells (except the AFC standard wells) to initiate the reaction. The final volume in these wells will be 100 µL.

-

Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all measurements.

-

Plot the fluorescence intensity of the AFC standards against their concentrations to generate a standard curve.

-

Determine the rate of AFC release for each sample by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Use the standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of substrate cleavage (pmol/min).

-

Express the granzyme B activity as units per milligram of protein, where one unit is defined as the amount of enzyme that cleaves 1 pmol of substrate per minute at 37°C.[3][7]

-

Experimental Workflow

Caption: Workflow for a granzyme B enzymatic activity assay.

Conclusion

The cleavage of this compound by granzyme B is a fundamental tool for studying cytotoxic lymphocyte-mediated apoptosis. This guide provides the necessary technical information, quantitative data, and detailed protocols to effectively utilize this substrate in a research setting. Careful consideration of factors such as species specificity and potential cross-reactivity with other proteases is essential for accurate data interpretation. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and practical execution of these assays, respectively, serving as a valuable resource for both novice and experienced researchers in the field.

References

- 1. Apoptotic Caspases-3 and -7 Cleave Extracellular Domains of Membrane-Bound Proteins from MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Specificity of Ac-IEPD-AFC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, detailing its primary enzymatic target, specificity, and the critical considerations for its use in research and drug development.

Core Concepts: this compound as a Granzyme B Substrate

The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) serves as a recognition and cleavage site for the serine protease Granzyme B. This compound is a synthetic substrate where this peptide is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon enzymatic cleavage after the aspartate residue, the AFC fluorophore is released, resulting in a measurable increase in fluorescence, which is instrumental in quantifying enzyme activity.

Primary Target: Human Granzyme B

This compound is predominantly utilized as a substrate for human Granzyme B, a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. Granzyme B, upon entering a target cell, initiates apoptosis through the cleavage of various intracellular proteins, including caspases.

Cross-Reactivity with Caspase-8

A critical aspect of this compound specificity is its known cross-reactivity with caspase-8. While the optimal recognition sequence for caspase-8 is typically IETD, the similarity of the IEPD sequence allows for its cleavage by caspase-8. This off-target activity is a crucial consideration in experimental design and data interpretation, necessitating appropriate controls to distinguish between Granzyme B and caspase-8 activity.

Species-Specific Cleavage

The efficiency of this compound cleavage by Granzyme B exhibits significant species-specific differences. Human Granzyme B efficiently processes the IEPD sequence, whereas murine Granzyme B does so with markedly lower efficiency. This disparity is a critical factor in preclinical studies and the translation of findings from murine models to human systems.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its primary target.

| Enzyme | Substrate | Parameter | Value |

| Human Granzyme B | This compound | Km | 585 µM[1] |

Signaling Pathways and Inhibition

Granzyme B-Mediated Apoptosis

Granzyme B can induce apoptosis through multiple pathways. It can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. Alternatively, Granzyme B can cleave the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, a pathway that can bypass the need for caspase-8.

Inhibition by SerpinB9/PI-9

The activity of Granzyme B is endogenously regulated by the serine protease inhibitor 9 (PI-9), also known as SerpinB9. PI-9 is a potent and irreversible inhibitor of Granzyme B, forming a stable covalent complex that prevents the enzyme from cleaving its substrates. This inhibitory mechanism is crucial for protecting cytotoxic lymphocytes from self-inflicted damage and is a key factor in tumor immune evasion.

Experimental Protocols

Fluorometric Granzyme B Activity Assay

This protocol is adapted from commercially available assay kits and provides a general procedure for measuring Granzyme B activity in cell lysates or purified enzyme preparations.

Materials:

-

Granzyme B Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

-

This compound substrate (typically 10 mM stock in DMSO)

-

AFC standard (for generating a standard curve)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by homogenizing cells in ice-cold Granzyme B Assay Buffer.

-

Centrifuge the lysate to pellet insoluble material and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

For purified enzyme, dilute to the desired concentration in Granzyme B Assay Buffer.

-

-

AFC Standard Curve:

-

Prepare a series of dilutions of the AFC standard in Granzyme B Assay Buffer (e.g., 0, 10, 20, 50, 100 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Assay Reaction:

-

Add 50 µL of your sample (cell lysate or purified enzyme) to the wells. Include a buffer-only control.

-

Prepare a reaction mix by diluting the this compound stock solution in the Granzyme B Assay Buffer to the desired final concentration (e.g., 200 µM).

-

Initiate the reaction by adding 50 µL of the reaction mix to each sample and control well.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Plot the AFC standard concentrations against their corresponding fluorescence values to generate a standard curve.

-

Determine the rate of AFC release for each sample by calculating the slope of the linear portion of the kinetic curve.

-

Convert the rate of fluorescence change to the rate of substrate cleavage using the standard curve.

-

Granzyme B activity is typically expressed as pmol of AFC released per minute per mg of protein.

-

Conclusion

This compound is a valuable tool for the sensitive detection of human Granzyme B activity. However, its utility is contingent on a thorough understanding of its specificity. Researchers and drug development professionals must consider the potential for cross-reactivity with caspase-8 and the significant differences in cleavage efficiency between human and murine Granzyme B. The implementation of appropriate controls and careful consideration of the experimental context are paramount for obtaining accurate and reproducible results. Further research to fully quantitate the kinetic parameters of this compound cleavage by both Granzyme B and caspase-8 would greatly enhance the precision of its application.

References

An In-depth Technical Guide to the Granzyme B Substrate: Ac-IEPD-AFC

This guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, a critical tool for researchers, scientists, and drug development professionals studying the activity of Granzyme B. We will delve into its fundamental properties, the signaling pathways it helps elucidate, and detailed protocols for its use in experimental settings.

Core Principles of this compound

This compound is a synthetic peptide, N-acetyl-isoleucyl-glutamyl-prolyl-aspartic acid-7-amino-4-trifluoromethylcoumarin, designed as a specific substrate for Granzyme B. Granzyme B is a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] It plays a crucial role in inducing apoptosis (programmed cell death) in target cells.[2][3]

The utility of this compound in research lies in its fluorogenic nature. The peptide sequence "IEPD" is a recognition and cleavage site for Granzyme B.[4] In its intact form, the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore is quenched. Upon cleavage by active Granzyme B, AFC is released, resulting in a measurable fluorescent signal.[5] This direct relationship between enzyme activity and fluorescence intensity allows for the sensitive and quantitative measurement of Granzyme B activity.[5]

Quantitative Data Summary

For ease of reference, the key quantitative parameters for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Wavelength | 380 - 400 nm | [5][6][7] |

| Emission Wavelength | 495 - 505 nm | [5][6][7] |

| Michaelis Constant (Km) for human Granzyme B | 585 µM | [8] |

| Molar Extinction Coefficient (ε) of pNA (for colorimetric variant) | 9,160 M⁻¹cm⁻¹ at 405 nm | [9] |

The Granzyme B Signaling Pathway in Apoptosis

Granzyme B is a key effector molecule in cell-mediated cytotoxicity. Once delivered into a target cell by pore-forming proteins like perforin, it initiates apoptosis through multiple pathways.[1][2][3] These can be broadly categorized as caspase-dependent and caspase-independent mechanisms.

-

Caspase-Dependent Pathway: Granzyme B can directly cleave and activate several caspases, which are central executioners of apoptosis.[1] It can activate initiator caspases such as caspase-8 and caspase-10, and executioner caspases like caspase-3 and caspase-7.[1] The activation of caspase-3, a major substrate of Granzyme B, leads to the cleavage of numerous cellular proteins, culminating in the morphological and biochemical hallmarks of apoptosis.

-

Mitochondrial (Intrinsic) Pathway: Granzyme B can also trigger the mitochondrial pathway of apoptosis. It achieves this by cleaving the BH3-only protein Bid to its truncated form, tBid.[2][3] tBid then translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activates the apoptosome and subsequently caspase-9 and caspase-3.[3][10]

-

Caspase-Independent Pathway: Granzyme B can also induce cell death independently of caspases. It can directly cleave critical cellular substrates, including the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[1] Other direct substrates include components of the cytoskeleton and DNA repair proteins like PARP.[1][10]

Caption: Granzyme B-mediated apoptosis signaling pathways.

Experimental Protocol: Granzyme B Activity Assay

This protocol outlines the steps for measuring Granzyme B activity in cell lysates using this compound.

Reagent Preparation

-

Granzyme B Assay Buffer: Prepare a buffer solution, typically containing HEPES, at a physiological pH (e.g., 7.5). The buffer may also contain salts and reducing agents like DTT. Refer to specific kit manuals for precise compositions.[5][11]

-

This compound Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C, protected from light.[6][11][12]

-

AFC Standard Stock Solution: Prepare a stock solution of free AFC in DMSO (e.g., 1 mM) for generating a standard curve. Store at -20°C.[5]

-

AFC Standard Dilutions: On the day of the experiment, dilute the AFC standard stock solution with assay buffer to create a series of known concentrations for the standard curve.[5]

Sample Preparation (Cell Lysates)

-

Induce apoptosis in your cell population of interest using the desired treatment.

-

Harvest the cells (e.g., 1-2 x 10⁶ cells) and wash them with cold PBS.

-

Resuspend the cell pellet in ice-cold Granzyme B Assay Buffer.

-

Lyse the cells by homogenization (e.g., using a Dounce homogenizer) or through freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material.[5]

-

Collect the supernatant, which contains the cytosolic fraction with Granzyme B, for the assay. Determine the protein concentration of the lysate.[11]

Assay Procedure

-

Standard Curve: Add the prepared AFC standard dilutions to a 96-well plate (black plates with clear bottoms are recommended for fluorescence assays).[5]

-

Samples: Add your cell lysates to separate wells of the 96-well plate. It is advisable to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve. Adjust the final volume in each well with assay buffer.[5]

-

Positive Control: Include a positive control of purified, active Granzyme B if available.[5]

-

Reaction Mix: Prepare a reaction mix containing the Granzyme B Assay Buffer and the this compound substrate. The final substrate concentration is typically in the range of 25-50 µM.[6]

-

Initiate Reaction: Add the reaction mix to the sample and positive control wells.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light.[5] Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with excitation at ~380 nm and emission at ~500 nm.[5]

Data Analysis

-

Subtract the background fluorescence (from a buffer-only control) from all readings.

-

Plot the fluorescence intensity of the AFC standards against their known concentrations to generate a standard curve.

-

Determine the rate of change in fluorescence for each sample (ΔRFU/ΔT) from the linear portion of the kinetic read.

-

Use the standard curve to convert the ΔRFU/ΔT for your samples into the amount of AFC generated per unit of time (e.g., pmol/min).

-

Normalize the Granzyme B activity to the amount of protein in your cell lysate to express the specific activity (e.g., pmol/min/mg protein).

Caption: Experimental workflow for Granzyme B activity assay.

References

- 1. Granzyme B - Wikipedia [en.wikipedia.org]

- 2. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ubpbio.com [ubpbio.com]

- 7. Ac-Ile-Glu-Pro-Asp-AFC (Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Granzyme B Substrate VIII, Colorimetric - CAS 216757-29-8 - Calbiochem | 368067 [merckmillipore.com]

- 10. ROS signaling during granzyme B-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Technical Guide to Ac-IEPD-AFC and its Relevance in Caspase-4 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic substrate Ac-IEPD-AFC, with a primary focus on its spectral properties and application in enzymatic assays. While initially investigated in the context of various proteases, this guide will clarify its specificity and introduce the more widely accepted substrates for the study of caspase-4, a key mediator of the non-canonical inflammasome pathway.

This compound: Spectral Properties and Enzymatic Specificity

This compound (N-Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate that releases the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC) upon enzymatic cleavage. The fluorescence of the liberated AFC is a direct measure of the enzymatic activity of the protease .

Excitation and Emission Spectra

The spectral properties of the free AFC fluorophore are well-characterized. Upon cleavage from the peptide, AFC exhibits a distinct excitation and emission profile that is readily detectable using standard fluorescence spectroscopy.

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |

| Free AFC | ~400 | ~505 |

Table 1: Spectral properties of the free 7-Amino-4-trifluoromethylcoumarin (AFC) fluorophore.

It is important to note that the intact this compound peptide is largely non-fluorescent. The significant increase in fluorescence upon cleavage provides a high signal-to-noise ratio, which is advantageous for sensitive enzyme activity assays.

Enzymatic Specificity: Granzyme B vs. Caspase-4

Initial research and commercial availability have predominantly associated this compound with Granzyme B , a serine protease involved in cytotoxic T lymphocyte-mediated apoptosis.[1][2] The peptide sequence IEPD is a preferred recognition motif for Granzyme B.[1]

While there is some overlap in the substrate specificities of proteases, this compound is not considered the optimal or standard substrate for the specific measurement of caspase-4 activity. For dedicated caspase-4 assays, substrates with peptide sequences such as LEVD (Leu-Glu-Val-Asp) or LEHD (Leu-Glu-His-Asp) are more commonly employed due to their higher specificity for this particular caspase.[3][4][5]

Recommended Fluorogenic Substrates for Caspase-4

For researchers focused on quantifying caspase-4 activity, the use of more specific substrates is highly recommended. The most widely accepted fluorogenic substrates for caspase-4 are Ac-LEVD-AFC and Ac-LEHD-AFC.[3][5]

| Substrate | Peptide Sequence | Target Caspase(s) |

| Ac-LEVD-AFC | Acetyl-Leu-Glu-Val-Asp-AFC | Caspase-4 |

| Ac-LEHD-AFC | Acetyl-Leu-Glu-His-Asp-AFC | Caspase-4 |

Table 2: Recommended fluorogenic substrates for caspase-4 activity assays.

Caspase-4 Signaling Pathway: The Non-Canonical Inflammasome

Caspase-4 is a critical initiator of the non-canonical inflammasome pathway, which is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[6] This pathway plays a crucial role in the innate immune response, leading to a form of inflammatory cell death known as pyroptosis.

Caspase-4 Non-Canonical Inflammasome Signaling Pathway.

Experimental Protocol for a Fluorometric Caspase-4 Assay

The following is a generalized protocol for the determination of caspase-4 activity in cell lysates using a fluorogenic AFC-based substrate such as Ac-LEVD-AFC.

Reagents and Materials

-

Cells of interest (treated to induce apoptosis and untreated controls)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)

-

2x Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, pH 7.4)

-

Dithiothreitol (DTT)

-

Ac-LEVD-AFC substrate (or other suitable caspase-4 substrate)

-

96-well black microplate

-

Fluorometric microplate reader

Assay Procedure

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay.

-

-

Reaction Setup:

-

Prepare a master mix of 2x Reaction Buffer containing DTT (final concentration typically 10 mM).

-

In a 96-well black microplate, add cell lysate to each well.

-

Add the 2x Reaction Buffer with DTT to each well.

-

Add the Ac-LEVD-AFC substrate to each well to a final concentration of 50 µM.[4]

-

-

Incubation and Measurement:

Data Analysis

The fold-increase in caspase-4 activity can be determined by comparing the fluorescence readings of the induced samples to the untreated control samples.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a fluorometric caspase-4 assay.

Workflow for a Fluorometric Caspase-4 Activity Assay.

References

Methodological & Application

Ac-IEPD-AFC Granzyme B Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, it plays a crucial role in inducing apoptosis, or programmed cell death, by cleaving specific intracellular substrates.[2][3][4][5] The activity of granzyme B is a key indicator of cell-mediated cytotoxicity and is of significant interest in immunology, cancer research, and the development of immunotherapies.

This document provides a detailed protocol for the fluorometric determination of granzyme B activity using the synthetic substrate Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin). This assay is based on the cleavage of the peptide sequence IEPD by granzyme B, which releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence, measured at an excitation/emission of approximately 380/500 nm, is directly proportional to the granzyme B activity in the sample.[1]

Signaling Pathway of Granzyme B-Induced Apoptosis

Granzyme B, once delivered into the cytoplasm of a target cell by perforin, can initiate apoptosis through multiple pathways:

-

Direct Caspase Activation: Granzyme B can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7, bypassing the need for initiator caspases.[1][2][3]

-

Mitochondrial (Intrinsic) Pathway: Granzyme B can cleave the BH3-only protein Bid to its truncated form, tBid.[3][4][6] tBid then translocates to the mitochondria and promotes the release of cytochrome c, which in turn leads to the formation of the apoptosome and activation of caspase-9.

-

Caspase-Independent Pathways: Granzyme B can also induce cell death by cleaving other critical cellular proteins, such as ICAD (Inhibitor of Caspase-Activated DNase), leading to DNA fragmentation.[3][5]

Experimental Protocol: Granzyme B Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

-

Granzyme B Assay Buffer: (e.g., 0.1M HEPES, pH 7.3, containing 0.05 M MgCl₂)

-

This compound Substrate: (10 mM stock in DMSO)

-

AFC Standard: (1 mM stock in DMSO) for standard curve generation

-

Recombinant Human Granzyme B: (as a positive control)

-

Cell Lysates or Purified Samples

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

Lysis Buffer: (e.g., 0.1% Nonidet P-40, 250 mM NaCl, 25 mM HEPES, 2.5 mM EDTA)

Experimental Workflow

Step-by-Step Procedure

1. Sample Preparation:

-

Cell Lysates:

-

Harvest cells (e.g., 2 x 10⁶ cells) and wash with cold PBS.[7]

-

Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., 100 µL).

-

Incubate on ice for 20 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new tube.

-

Determine the protein concentration of the lysate.

-

-

Purified Protein: Dilute the purified granzyme B to the desired concentration in Granzyme B Assay Buffer.

2. AFC Standard Curve Preparation:

-

Prepare a 10 µM AFC standard by diluting the 1 mM stock in Granzyme B Assay Buffer.

-

Create a series of dilutions from the 10 µM stock to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

3. Assay Reaction:

-

Add samples to the 96-well plate. For unknown samples, it is recommended to test several dilutions. Adjust the final volume to 50 µL with Granzyme B Assay Buffer.

-

Include a positive control (recombinant granzyme B) and a blank (assay buffer only).

-

Prepare a Reaction Mix for each sample and control by combining:

-

48 µL Granzyme B Assay Buffer

-

2 µL this compound substrate (10 mM stock)

-

-

Add 50 µL of the Reaction Mix to each sample and control well. Do not add to the standard curve wells.

-

Immediately place the plate in a fluorescence microplate reader.

4. Measurement:

-

Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-5 minutes.

-

Use an excitation wavelength of 380 nm and an emission wavelength of 500 nm.

-

The AFC standard curve can be read in endpoint mode at the end of the incubation period.

Data Presentation and Analysis

1. AFC Standard Curve:

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) of the AFC standards against their known concentrations (pmol/well). This will be used to determine the amount of AFC generated in the experimental samples.

| AFC Concentration (µM) | AFC Amount (pmol/well) | Average RFU |

| 0 | 0 | Value |

| 2 | 200 | Value |

| 4 | 400 | Value |

| 6 | 600 | Value |

| 8 | 800 | Value |

| 10 | 1000 | Value |

2. Granzyme B Activity Calculation:

-

Choose two time points (T1 and T2) within the linear range of the reaction for each sample.

-

Calculate the change in fluorescence (ΔRFU) for each sample: ΔRFU = RFU₂ - RFU₁.

-

Use the AFC standard curve to convert the ΔRFU to the amount of AFC generated (B) in pmol.

-

Calculate the granzyme B activity using the following formula[1]:

Granzyme B Activity (pmol/min/mL or U/mL) = (B / (ΔT x V)) x D

Where:

-

B = Amount of AFC generated (pmol)

-

ΔT = Reaction time (T₂ - T₁) in minutes

-

V = Original sample volume added to the well (mL)

-

D = Sample dilution factor

-

3. Sample Data Table:

| Sample ID | Protein Conc. (µg/µL) | ΔRFU | B (pmol AFC) | ΔT (min) | V (mL) | Dilution (D) | Activity (U/mL) | Specific Activity (U/mg) |

| Control Lysate | 1.5 | Value | Value | 30 | 0.01 | 1 | Value | Value |

| Treated Lysate | 1.5 | Value | Value | 30 | 0.01 | 1 | Value | Value |

| Positive Control | N/A | Value | Value | 30 | 0.05 | 1 | Value | N/A |

| Blank | N/A | Value | 0 | 30 | 0.05 | 1 | 0 | N/A |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of samples or reagents. | Subtract the fluorescence of a blank control (sample without substrate). |

| Low or no signal | Inactive enzyme or incorrect assay conditions. | Use a positive control to verify enzyme activity. Ensure correct buffer pH and temperature. |

| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower concentration of enzyme or a shorter reaction time. Ensure the reaction is in the linear range. |

Conclusion

The this compound granzyme B activity assay is a sensitive and reliable method for quantifying granzyme B activity in various biological samples. By following this detailed protocol and understanding the underlying principles of granzyme B-mediated apoptosis, researchers can effectively utilize this assay to advance their studies in immunology and drug development.

References

- 1. abcam.com [abcam.com]

- 2. Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 7. abcam.com [abcam.com]

Application Notes and Protocols for Ac-IEPD-AFC in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Ac-IEPD-AFC, a fluorogenic substrate, to measure the activity of caspase-8 in cell lysates. This assay is a critical tool for studying apoptosis and evaluating the efficacy of therapeutic agents that target this pathway.

Introduction

This compound (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate specifically designed for the detection of caspase-8 and granzyme B activity.[1] Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis.[2] Upon activation, caspase-8 cleaves and activates downstream effector caspases, leading to the execution of programmed cell death.[3][4]

The assay principle is based on the enzymatic cleavage of the this compound substrate by active caspase-8. This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which emits a yellow-green fluorescence signal that can be quantified using a fluorometer.[5][6] The intensity of the fluorescence is directly proportional to the caspase-8 activity in the sample. The excitation wavelength for AFC is approximately 400 nm, and the emission wavelength is around 505 nm.[5][6]

Signaling Pathway

The following diagram illustrates the extrinsic apoptosis pathway, highlighting the central role of caspase-8 and the mechanism of the this compound assay.

Caption: Diagram of the extrinsic apoptosis pathway leading to caspase-8 activation and subsequent cleavage of the this compound substrate.

Experimental Protocols

A. Preparation of Cell Lysates

This protocol is designed for cultured mammalian cells. All steps should be performed on ice to minimize protease activity.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (see Table 1 for composition)

-

Microcentrifuge tubes, pre-chilled

-

Cell scraper (for adherent cells)

-

Microcentrifuge (refrigerated at 4°C)

Procedure for Adherent Cells:

-

Induce apoptosis in cells using the desired method. Include a non-induced control group.

-

Carefully remove the culture medium.

-

Wash the cells once with 1 mL of ice-cold PBS.[7]

-

Add 1 mL of fresh, ice-cold PBS and gently scrape the cells from the plate.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.[7]

-

Discard the supernatant and resuspend the cell pellet in Cell Lysis Buffer. A common ratio is 50 µL of lysis buffer per 1-5 x 10^6 cells.[8][9]

-

Incubate the lysate on ice for 15-30 minutes, with gentle vortexing every 10 minutes.[8][9]

-

Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8][9][10]

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube. The lysate can be used immediately or stored at -80°C for future use.[8]

Procedure for Suspension Cells:

-

Induce apoptosis as required.

-

Transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.[7]

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Proceed with steps 7-10 from the adherent cell protocol.

B. Caspase-8 Activity Assay

This fluorometric assay is typically performed in a 96-well plate format.

Materials:

-

Cell lysate (prepared as described above)

-

2X Reaction Buffer (see Table 1 for composition)

-

This compound substrate (typically 1 mM stock solution in DMSO)

-

Dithiothreitol (DTT), 1 M stock

-

96-well black, flat-bottom plate

-

Fluorometer with excitation at 400 nm and emission at 505 nm

Assay Workflow:

Caption: Step-by-step workflow for performing the caspase-8 activity assay using this compound in cell lysates.

Procedure:

-

Thaw the cell lysates on ice. If necessary, determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay). This allows for normalization of caspase activity to the total protein amount.

-

Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use. For example, add 10 µL of 1 M DTT to 990 µL of 2X Reaction Buffer.

-

In a 96-well plate, add 50 µL of cell lysate per well. It is recommended to use 50-200 µg of protein per well.[3]

-

Prepare blank wells containing 50 µL of Cell Lysis Buffer instead of cell lysate to measure background fluorescence.

-

Add 50 µL of 2X Reaction Buffer (with DTT) to each well.[11]

-

Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[11] The total reaction volume will be approximately 105 µL.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5] The incubation time may need to be optimized depending on the level of caspase activity.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.

Data Analysis:

-

Subtract the fluorescence values of the blank from all other readings.

-

The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the apoptotic samples to the non-induced control samples.[3]

Data Presentation

Table 1: Recommended Buffer Compositions

| Buffer Component | Cell Lysis Buffer | 2X Reaction Buffer |

| HEPES | 50 mM, pH 7.4 | 40 mM, pH 7.5 |

| CHAPS | 0.1% (w/v) | 0.2% (w/v) |

| EDTA | 1 mM | 4 mM |

| DTT | Add fresh to 5 mM before use[8] | Add fresh to 20 mM before use (for a final of 10 mM) |

| Protease Inhibitors | Optional (e.g., Protease Inhibitor Cocktail) | - |

Table 2: Typical Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Notes |

| Cell Lysate Protein | 50 - 200 µ g/well | Normalize to ensure equal protein loading between samples.[3] |

| This compound Final Conc. | 50 µM | May need optimization depending on the specific cell type and stimulus.[11] |

| Incubation Time | 1 - 2 hours | Can be extended if caspase activity is low.[5] |

| Incubation Temperature | 37°C | |

| Excitation Wavelength | 400 nm | [5][6] |

| Emission Wavelength | 505 nm | [5][6] |

Important Considerations:

-

Substrate Specificity: While this compound is a substrate for caspase-8, it can also be cleaved by granzyme B.[12] It is important to consider the experimental context and potential for granzyme B activity.

-

Controls: Always include a non-induced (negative) control to determine the basal level of caspase-8 activity. A positive control, such as cells treated with a known apoptosis inducer, is also recommended.

-

Inhibitors: To confirm that the measured activity is specific to caspases, a parallel experiment can be run in the presence of a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-8 inhibitor (e.g., Z-IETD-FMK).[11]

-

Storage: Store the this compound substrate stock solution at -20°C, protected from light and moisture.[12] Avoid repeated freeze-thaw cycles.[12] Reconstituted substrate in DMSO can typically be stored at -20°C for up to two months.[13]

References

- 1. apexbt.com [apexbt.com]

- 2. Activity of caspase-8 determines plasticity between cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Caspase-8 Activity Assay Kit (Colorimetric) (NBP2-54817): Novus Biologicals [novusbio.com]

- 5. cephamls.com [cephamls.com]

- 6. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]

- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. mpbio.com [mpbio.com]

- 10. mesoscale.com [mesoscale.com]

- 11. protocols.io [protocols.io]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bdbiosciences.com [bdbiosciences.com]

Application Notes and Protocols for Caspase-8 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death in response to external stimuli. Its activation and subsequent cleavage of downstream effector caspases are key events in the apoptotic signaling cascade. Accurate measurement of caspase-8 activity is therefore essential for research in apoptosis, cancer, and various other diseases.

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Ac-IETD-AFC for the sensitive and specific quantification of caspase-8 activity. It is important to note that while the initial query mentioned Ac-IEPD-AFC, the correct and specific substrate for caspase-8 is Ac-IETD-AFC (Acet-Ile-Glu-Thr-Asp-7-Amino-4-trifluoromethylcoumarin) . This compound is primarily a substrate for Granzyme B.

Principle of the Assay

The assay is based on the proteolytic cleavage of the specific caspase-8 substrate, Ac-IETD-AFC. In its intact form, the substrate is weakly fluorescent. Upon cleavage by active caspase-8 at the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The increase in fluorescence intensity is directly proportional to the caspase-8 activity in the sample and can be monitored using a fluorescence microplate reader or fluorometer.

Quantitative Data Summary

The optimal concentration of Ac-IETD-AFC and its kinetic parameters with caspase-8 are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for the use of Ac-IETD-AFC in caspase-8 assays.

| Parameter | Value | Notes |

| Recommended Working Concentration | 25 - 50 µM | This concentration range is generally sufficient to saturate the enzyme and ensure the reaction rate is proportional to the enzyme concentration.[1] |

| Excitation Wavelength (Ex) | ~400 nm | The optimal excitation wavelength for the released AFC fluorophore.[2][3] |

| Emission Wavelength (Em) | ~505 nm | The optimal emission wavelength for the released AFC fluorophore.[2][3] |

| Molecular Weight (Ac-IETD-AFC) | 729.7 g/mol | --- |

| Purity | >95% | Recommended purity for reliable and reproducible results.[4] |

Note: The Michaelis-Menten constant (Km) for the interaction of human caspase-8 with Ac-IETD-AFC is not consistently reported across literature and can vary based on assay conditions. It is recommended to determine the Km experimentally under your specific assay conditions for precise kinetic studies.

Experimental Protocols

I. Preparation of Reagents

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

2X Reaction Buffer: 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh by adding DTT from a 1 M stock just before use. Store the buffer without DTT at 4°C.

-

Ac-IETD-AFC Substrate (10 mM Stock): Dissolve Ac-IETD-AFC in DMSO.[1] Store in light-protected aliquots at -20°C.

-

AFC Standard (1 mM Stock): Dissolve 7-amino-4-trifluoromethylcoumarin in DMSO. Store in light-protected aliquots at -20°C. This is used to generate a standard curve to quantify the amount of released AFC.

II. Sample Preparation (Cell Lysates)

-

Induce apoptosis in your cell line of interest using an appropriate stimulus. A negative control of untreated cells should be run in parallel.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

-

Incubate the cell suspension on ice for 15-20 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This contains the active caspases.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

III. Caspase-8 Activity Assay

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Prepare a substrate master mix by diluting the 10 mM Ac-IETD-AFC stock to the desired final concentration (e.g., 50 µM) in 1X Reaction Buffer.

-

Initiate the reaction by adding 10 µL of the substrate master mix to each well. The final volume in each well should be 110 µL.

-

Immediately start measuring the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3]

-

Continue to take readings every 5-10 minutes for 1-2 hours at 37°C. The assay can be performed in kinetic or endpoint mode.

-

Controls:

-

Blank: Cell Lysis Buffer without cell lysate.

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control: Pre-incubate the apoptotic cell lysate with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 15-30 minutes before adding the substrate.

-

IV. Data Analysis

-

Standard Curve: Prepare a series of dilutions of the AFC standard in 1X Reaction Buffer and measure the fluorescence. Plot the fluorescence intensity versus the AFC concentration to generate a standard curve.

-

Calculation of Caspase-8 Activity: Use the standard curve to convert the rate of change in fluorescence (RFU/min) to the amount of AFC released (pmol/min). Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

Visualizations

Caspase-8 Signaling Pathway

The following diagram illustrates the central role of caspase-8 in the extrinsic apoptosis pathway.

Caption: Extrinsic and intrinsic apoptosis pathways converging on caspase-3.

Experimental Workflow

This diagram outlines the key steps in the fluorometric caspase-8 assay.

Caption: Workflow for the fluorometric caspase-8 activity assay.

References

Kinetic Measurement of Granzyme B Activity using Ac-IEPD-AFC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, making it a key effector molecule in the immune response against viral infections and tumors. The enzymatic activity of Granzyme B is a critical parameter for assessing immune cell function and for the development of novel immunotherapies. This document provides detailed application notes and protocols for the kinetic measurement of Granzyme B activity using the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IEPD-AFC).

Principle of the Assay

The kinetic measurement of Granzyme B activity relies on the specific recognition and cleavage of the peptide sequence IEPD by the enzyme. The substrate, this compound, is a synthetic peptide that is intrinsically non-fluorescent. Upon cleavage by Granzyme B after the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[1][2] The rate of AFC release is directly proportional to the Granzyme B activity and can be monitored in real-time using a fluorescence spectrophotometer. The excitation and emission wavelengths for AFC are typically around 380 nm and 500 nm, respectively.[3]

Data Presentation

Kinetic Parameters of Granzyme B with Ac-IEPD-Substrates

The following table summarizes the reported kinetic constants for human Granzyme B with the Ac-IEPD peptide sequence conjugated to different reporter molecules. These values are essential for comparative analysis and for understanding the efficiency of the enzyme-substrate interaction.

| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Human Granzyme B | 585 | Not Reported | Not Reported | [4] |

| Ac-IEPD-pNA | Human Granzyme B | Not Reported | Not Reported | 66,000 | [5] |

Note: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into product.

Experimental Protocols